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Abstract
MIP-1095, a potent urea-based small molecule inhibitor of Prostate-Specific Membrane Antigen

(PSMA), has emerged as a significant radiopharmaceutical agent for the diagnosis and

treatment of metastatic castration-resistant prostate cancer (mCRPC). When labeled with

iodine-131 (¹³¹I-MIP-1095), it selectively delivers cytotoxic radiation to PSMA-expressing tumor

cells. This technical guide provides an in-depth overview of the discovery, preclinical

development, and clinical evaluation of MIP-1095, with a focus on its mechanism of action,

experimental protocols, and key quantitative data.

Introduction: Targeting PSMA in Prostate Cancer
Prostate-Specific Membrane Antigen (PSMA), also known as folate hydrolase I (FOLH1) or

glutamate carboxypeptidase II (GCPII), is a transmembrane glycoprotein that is highly

overexpressed on the surface of prostate cancer cells, particularly in advanced, metastatic, and

hormone-refractory disease.[1] Its limited expression in most normal tissues makes it an ideal

target for the development of targeted therapies and imaging agents. MIP-1095 was developed

as a small molecule inhibitor that binds with high affinity to the extracellular enzymatic domain

of PSMA.[2]
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MIP-1095, chemically known as (S)-2-(3-((S)-1-carboxy-5-(3-(4-

iodophenyl)ureido)pentyl)ureido)pentanedioic acid, is a urea-based peptidomimetic.[3] Its

design is based on the structure of N-acetyl-l-aspartyl-l-glutamate (NAAG), a natural substrate

for PSMA's enzymatic activity. The core of MIP-1095 is a glutamate-urea-lysine motif, which

has been identified as a key pharmacophore for high-affinity binding to the active site of PSMA.

The 4-iodophenyl group serves as a site for the stable incorporation of radioiodine isotopes for

imaging and therapeutic applications.[2]

Mechanism of Action
MIP-1095 functions as a competitive inhibitor of the N-acetylated-alpha-linked-acidic

dipeptidase (NAALADase) activity of PSMA.[3] When radiolabeled with ¹³¹I, a beta-particle

emitter, ¹³¹I-MIP-1095 binds to PSMA on the surface of prostate cancer cells.[4] Following

binding, the radiopharmaceutical is internalized, delivering a localized and cytotoxic dose of

radiation directly to the tumor cells, leading to DNA damage and subsequent cell death.[5]

digraph "MIP-1095_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

// Nodes MIP1095 [label="¹³¹I-MIP-1095", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PSMA

[label="PSMA Receptor\n(on Prostate Cancer Cell)", fillcolor="#EA4335", fontcolor="#FFFFFF",

shape=cds]; Internalization [label="Internalization", shape=ellipse, fillcolor="#FBBC05",

fontcolor="#202124"]; DNA_Damage [label="DNA Double-Strand Breaks\n(due to β-radiation)",

fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Death [label="Apoptosis / Cell Death",

shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges MIP1095 -> PSMA [label="Binding", fontcolor="#202124", color="#202124"]; PSMA ->

Internalization [label="Receptor-Mediated\nEndocytosis", fontcolor="#202124",

color="#202124"]; Internalization -> DNA_Damage [label="Release of ¹³¹I",

fontcolor="#202124", color="#202124"]; DNA_Damage -> Cell_Death [label="Induction of

Apoptosis", fontcolor="#202124", color="#202124"]; }

Figure 1: Mechanism of action of ¹³¹I-MIP-1095.
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The binding affinity of MIP-1095 to PSMA was determined through competitive binding assays

using PSMA-positive human prostate cancer LNCaP cells.

Table 1: In Vitro Binding Affinity of MIP-1095

Parameter Value Cell Line Reference

Ki 0.24 ± 0.14 nM LNCaP

Kd 0.81 ± 0.39 nM LNCaP

Cell Culture: LNCaP cells, which endogenously express PSMA, are cultured in RPMI-1640

medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C

in a humidified atmosphere of 5% CO₂.

Radioligand: A known concentration of a radiolabeled PSMA ligand (e.g., [¹²⁵I]I-DCIT) is used

as the tracer.

Competition: LNCaP cells are incubated with the radioligand and increasing concentrations

of non-radiolabeled MIP-1095.

Incubation: The incubation is carried out for a specified time (e.g., 1-2 hours) at 4°C to reach

equilibrium binding.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

Data Analysis: The concentration of MIP-1095 that inhibits 50% of the specific binding of the

radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the

Cheng-Prusoff equation.

In Vivo Studies
The in vivo efficacy and biodistribution of radioiodinated MIP-1095 were evaluated in mouse

xenograft models bearing human prostate cancer tumors.
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Table 2: In Vivo Tumor Uptake of [¹²³I]MIP-1095 in LNCaP Xenografts

Time Post-Injection Tumor Uptake (%ID/g) Reference

4 hours 34.3 ± 12.7

24 hours 29.1 ± 15.1 [3]

Animal Model: Male immunodeficient mice (e.g., athymic nude or SCID) are used.

Cell Preparation: LNCaP cells are harvested from culture, washed, and resuspended in a

suitable medium, often mixed with Matrigel to enhance tumor formation.[6]

Tumor Inoculation: A suspension of LNCaP cells (typically 1-5 million cells) is injected

subcutaneously into the flank of the mice.[6]

Tumor Growth Monitoring: Tumor growth is monitored regularly by caliper measurements.

Radiopharmaceutical Administration: Once tumors reach a suitable size, radioiodinated MIP-
1095 is administered intravenously.

Biodistribution Studies: At various time points post-injection, mice are euthanized, and

tumors and major organs are harvested, weighed, and the radioactivity is measured to

determine the percent injected dose per gram of tissue (%ID/g).[3]

Radiochemistry
Synthesis and Radiolabeling
MIP-1095 is radiolabeled with iodine isotopes (¹²³I for imaging, ¹³¹I for therapy) via

iododestannylation of a trimethylstannyl precursor.

digraph "Radiolabeling_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node
[shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

// Nodes Precursor [label="Trimethylstannyl Precursor\nof MIP-1095", fillcolor="#F1F3F4",

fontcolor="#202124"]; Radioiodine [label="Na¹³¹I or Na¹²³I", fillcolor="#F1F3F4",

fontcolor="#202124"]; Reaction [label="Iododestannylation Reaction\n(Acidic, Oxidizing

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1677151?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK23661/
https://altogenlabs.com/xenograft-models/prostate-cancer-xenograft/lncap-xenograft-model/
https://altogenlabs.com/xenograft-models/prostate-cancer-xenograft/lncap-xenograft-model/
https://www.benchchem.com/product/b1677151?utm_src=pdf-body
https://www.benchchem.com/product/b1677151?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK23661/
https://www.benchchem.com/product/b1677151?utm_src=pdf-body
https://www.benchchem.com/product/b1677151?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conditions)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Purification

[label="Purification\n(e.g., C18 Sep-Pak)", shape=parallelogram, fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Final_Product [label="¹³¹I-MIP-1095 or ¹²³I-MIP-1095",

fillcolor="#34A853", fontcolor="#FFFFFF"]; QC [label="Quality Control\n(HPLC)",

shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Precursor -> Reaction [color="#202124"]; Radioiodine -> Reaction [color="#202124"];

Reaction -> Purification [color="#202124"]; Purification -> QC [color="#202124"]; QC ->

Final_Product [label=">95% Radiochemical Purity", fontcolor="#202124", color="#202124"]; }

Figure 2: General workflow for the radiolabeling of MIP-1095.

Experimental Protocol: Radioiodination of MIP-1095
Precursor

Precursor Preparation: The trimethylstannyl precursor of MIP-1095 is dissolved in a suitable

solvent.

Radioiodine Addition: Sodium iodide (Na¹²³I or Na¹³¹I) is added to the reaction vessel.

Reaction Initiation: An oxidizing agent (e.g., hydrogen peroxide) is added under acidic

conditions to facilitate the electrophilic substitution of the trimethylstannyl group with

radioiodine.[7] The reaction is typically performed at room temperature for a short duration

(e.g., 10 minutes).[8]

Purification: The reaction mixture is purified using solid-phase extraction, such as a C18

Sep-Pak cartridge, to remove unreacted radioiodine and other impurities.[8][9]

Deprotection: If protecting groups (e.g., t-butyl esters) are present on the precursor, they are

removed, often using trifluoroacetic acid.[9]

Quality Control: The radiochemical purity of the final product is determined by high-

performance liquid chromatography (HPLC).[7]
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Studies using ¹²⁴I-MIP-1095 PET/CT in patients with prostate cancer have been conducted to

determine the biodistribution and estimate the radiation dosimetry for the therapeutic use of ¹³¹I-

MIP-1095.[7][10]

Table 3: Estimated Absorbed Radiation Doses of ¹³¹I-MIP-1095 in Humans

Organ Absorbed Dose (mSv/MBq) Reference

Salivary Glands 3.8 [7][10]

Liver 1.7 [7][10]

Kidneys 1.4 [7][10]

Red Marrow 0.37 [7][10]

Clinical Trials
¹³¹I-MIP-1095 has been evaluated in clinical trials for the treatment of metastatic castration-

resistant prostate cancer.

A compassionate use program provided early insights into the safety and efficacy of ¹³¹I-MIP-
1095.

Table 4: Summary of Compassionate Use Program with ¹³¹I-MIP-1095

Parameter Result Reference

Number of Patients 28 [7][10]

Mean Administered Activity 4.8 GBq (range 2 to 7.2 GBq) [7]

PSA Response (>50% decline) 60.7% of patients [7][10]

Bone Pain Reduction
84.6% of patients with bone

pain
[7][10]

Common Adverse Events
Mild hematological toxicities,

transient dry mouth
[7][10]
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A Phase 1, open-label, dose-escalation study was conducted to evaluate the safety and

tolerability of ¹³¹I-MIP-1095 in men with mCRPC.[11]

Table 5: Summary of Phase 1 Clinical Trial of ¹³¹I-MIP-1095 (NCT03030885)

Parameter Details Reference

Number of Patients Treated 5 [11]

Dose Cohorts 50 mCi and 75 mCi [11]

PSA Response (>50% decline)
1 out of 3 evaluable patients

(33.3%)
[11]

Most Common Adverse Events
Grade 1-2 thrombocytopenia,

anemia, leukopenia, dry mouth
[11]

Serious Adverse Events None reported [11]

Conclusion and Future Directions
MIP-1095, particularly in its radioiodinated form, has demonstrated significant potential as a

targeted radiopharmaceutical for prostate cancer. Its high affinity for PSMA allows for the

selective delivery of radiation to tumor sites, leading to promising therapeutic responses in

patients with advanced disease. The preclinical and early clinical data support its continued

development. Future research may focus on optimizing dosing regimens, exploring

combination therapies, and potentially expanding its application to other PSMA-expressing

cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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